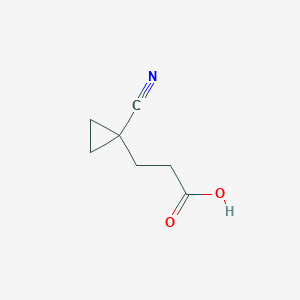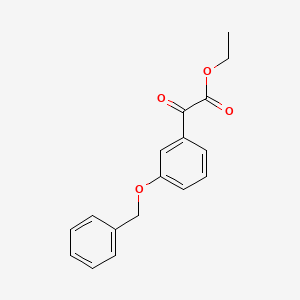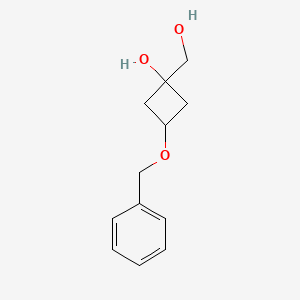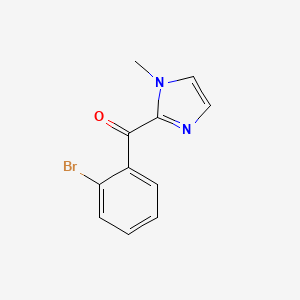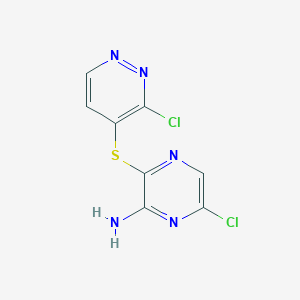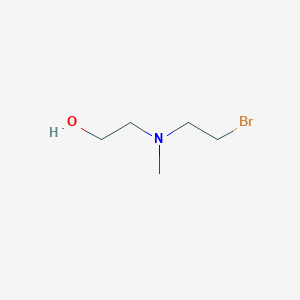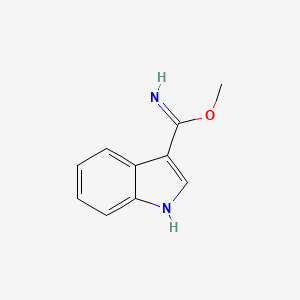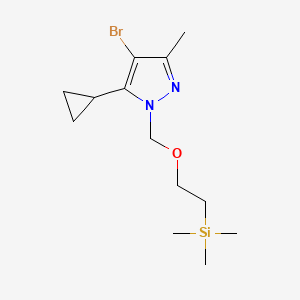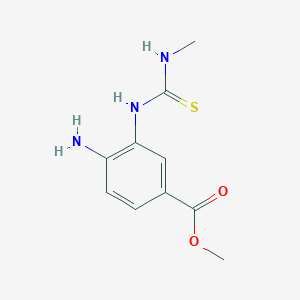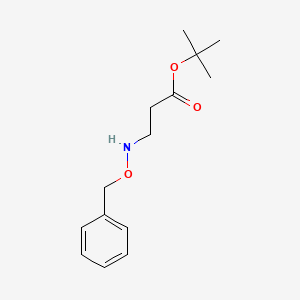![molecular formula C12H15N3OS B13984488 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 850628-77-2](/img/structure/B13984488.png)
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their resemblance to nitrogen bases found in DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. The nature of the acyl group in the starting material can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to sulfoxide or sulfone derivatives.
Substitution: The methylsulphanyl group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulphanyl group.
Substitution: Benzylamine (BnNH2) can be used for the substitution of the methylsulphanyl group after prior oxidation.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Mécanisme D'action
The mechanism of action of 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as protein tyrosine kinases and cyclin-dependent kinases. These interactions can inhibit the activity of these enzymes, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the position of functional groups.
Pyrido[2,3-d]pyrimidin-7-ones: Other derivatives with different substituents at various positions.
Uniqueness
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives .
Propriétés
Numéro CAS |
850628-77-2 |
|---|---|
Formule moléculaire |
C12H15N3OS |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
5-methyl-2-methylsulfanyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H15N3OS/c1-7(2)15-10(16)5-8(3)9-6-13-12(17-4)14-11(9)15/h5-7H,1-4H3 |
Clé InChI |
MYVNYGJUPRDBOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=NC(=NC=C12)SC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


